molecular formula C11H5ClF3NO2 B11849395 7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid CAS No. 62482-35-3

7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B11849395
CAS No.: 62482-35-3
M. Wt: 275.61 g/mol
InChI Key: ODUSHGJSUFHYHI-UHFFFAOYSA-N
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Description

7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds. The addition of chloro and trifluoromethyl groups enhances the compound’s chemical properties, making it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dichloroquinoline with acetyl fluoride or hydrogen fluoride in the presence of 1,2-dichlorobenzene . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: Industrial production often employs large-scale cyclization and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorinated structure enhances its ability to penetrate cell membranes, making it effective in various biological contexts .

Comparison with Similar Compounds

Comparison: 7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity in nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

62482-35-3

Molecular Formula

C11H5ClF3NO2

Molecular Weight

275.61 g/mol

IUPAC Name

7-chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C11H5ClF3NO2/c12-5-1-2-6-7(10(17)18)4-9(11(13,14)15)16-8(6)3-5/h1-4H,(H,17,18)

InChI Key

ODUSHGJSUFHYHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C=C2C(=O)O)C(F)(F)F

Origin of Product

United States

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